molecular formula C19H19N3O3 B3008925 2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 326907-63-5

2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B3008925
CAS No.: 326907-63-5
M. Wt: 337.379
InChI Key: LNHWINOYWSQVSV-UHFFFAOYSA-N
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Description

2-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a naphthalimide-based compound featuring a 4-methylpiperazine moiety linked via an oxoethyl spacer to the benzo[de]isoquinoline-1,3-dione core. This structure confers unique electronic and steric properties, enabling applications in fluorescence imaging and biomolecular targeting. Notably, derivatives of this compound, such as IZNP-1, have been developed as G-quadruplex (G4) DNA ligands, which selectively intercalate into telomeric multimeric G4 structures, inducing apoptosis in cancer cells by disrupting telomere function . The 4-methylpiperazine group enhances solubility and modulates interactions with biological targets, while the naphthalimide core provides strong fluorescence and π-π stacking capabilities .

Properties

IUPAC Name

2-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-20-8-10-21(11-9-20)16(23)12-22-18(24)14-6-2-4-13-5-3-7-15(17(13)14)19(22)25/h2-7H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHWINOYWSQVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[de]isoquinoline core: This can be achieved through a cyclization reaction involving an appropriate aromatic precursor.

    Introduction of the piperazine moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzo[de]isoquinoline core is replaced by the piperazine derivative.

    Oxidation and functionalization: The final steps often involve oxidation reactions to introduce the oxoethyl group and further functionalization to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzo[de]isoquinoline core or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional carbonyl-containing compounds, while substitution reactions can introduce various alkyl or acyl groups.

Mechanism of Action

The mechanism of action of 2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β . Additionally, its anticancer activity could be related to the inhibition of epidermal growth factor receptor (EGFR) signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally related to several naphthalimide and isoindoline-dione derivatives. Below is a detailed comparison:

Table 1: Structural and Functional Comparison with Analogues

Compound Name Key Structural Features Biological Activity/Application Key Differences from Target Compound References
2-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione Naphthalimide core + 4-methylpiperazine via oxoethyl linker G4 DNA targeting, fluorescence imaging, apoptosis induction in cancer cells Reference compound for comparison.
5a–c (Schiff-base naphthalimides) Naphthalimide core + substituted benzylideneamino groups (e.g., 4-hydroxy, dimethylamino) Electro-optical properties, antiviral activity (evaluated via molecular docking) Lack piperazine moiety; substituents on benzylideneamino group alter electronic properties.
SA1–SA7 (Piperazine-linked naphthalimide-arylsulfonyl derivatives) Naphthalimide core + piperazine-arylsulfonyl groups Cytotoxicity against cancer cell lines (e.g., MCF7, MDA-MB-231) Arylsulfonyl groups introduce bulk and hydrophobicity, affecting membrane permeability.
IZNP-1 Triaryl-substituted imidazole + naphthalimide + 4-methylpiperazine Telomeric G4-specific fluorescence turn-on ligand, induces DNA damage and senescence in cancer cells Triaryl-imidazole extension enhances G4 specificity and intercalation efficiency.
2-(2-(4-(3-Methoxybenzoyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione Isoindoline-dione core + 3-methoxybenzoyl-piperazine Acetylcholinesterase inhibition (predicted via docking) Isoindoline-dione core replaces naphthalimide; methoxybenzoyl group alters binding affinity.
Napht-4 (6-(4-Methylpiperazin-1-yl)-2-(naphthalen-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione) Naphthalimide core + naphthyl and 4-methylpiperazine groups Visible-light photoinitiator for 3D printing Naphthyl group enhances light absorption; lacks oxoethyl spacer.
2-{2-[4-(3,3-Diphenylpropanoyl)piperazin-1-yl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione Naphthalimide core + diphenylpropanoyl-piperazine Not explicitly reported; likely evaluated for receptor binding or cytotoxicity Bulky diphenylpropanoyl group may reduce cell permeability compared to 4-methylpiperazine.

Key Insights from Comparison

Structural Flexibility: The piperazine moiety is a common feature in many analogues, but its substitution pattern (e.g., 4-methyl, aryl sulfonyl, diphenylpropanoyl) significantly impacts bioactivity. The 4-methyl group in the target compound balances hydrophobicity and solubility, enhancing cellular uptake .

Core Modifications : Replacing the naphthalimide core with isoindoline-dione (as in ) reduces π-π stacking ability, critical for DNA intercalation, but may improve selectivity for enzyme targets like acetylcholinesterase .

Functional Group Effects :

  • Electron-withdrawing groups (e.g., sulfonyl in SA1–SA7) increase cytotoxicity but may reduce specificity .
  • Fluorescence properties are maximized in naphthalimide derivatives with extended conjugation (e.g., IZNP-1, Napht-4) .

Biological Applications: The target compound’s dual functionality (G4 binding and fluorescence) is unique among analogues, making it suitable for theranostic applications .

Research Findings and Structure-Activity Relationships (SAR)

  • 4-Methylpiperazine vs. Other Piperazines : The 4-methyl group in the target compound improves pharmacokinetic properties compared to unsubstituted piperazines (e.g., SA1–SA7) by reducing metabolic degradation .
  • Oxoethyl Spacer : The oxoethyl linker in the target compound provides conformational flexibility, enabling optimal binding to G4 DNA, whereas rigid linkers (e.g., naphthyl in Napht-4) favor photochemical applications .
  • Substituent Effects on Fluorescence: Derivatives with electron-donating groups (e.g., 4-dimethylamino in 5b) exhibit redshifted emission, while bulky groups (e.g., diphenylpropanoyl in ) quench fluorescence .

Biological Activity

2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, commonly referred to as compound 326907-63-5, is a synthetic organic compound with a complex structure that includes a benzo[de]isoquinoline core and a piperazine moiety. This unique combination of functional groups contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The chemical formula of the compound is C19H19N3O3C_{19}H_{19}N_{3}O_{3} with a molecular weight of 337.37 g/mol. Its structure can be represented as follows:

InChI InChI 1S C19H19N3O3 c1 20 8 10 21 11 9 20 16 23 12 22 18 24 14 6 2 4 13 5 3 7 15 17 13 14 19 22 25 h2 7H 8 12H2 1H3\text{InChI }\text{InChI 1S C19H19N3O3 c1 20 8 10 21 11 9 20 16 23 12 22 18 24 14 6 2 4 13 5 3 7 15 17 13 14 19 22 25 h2 7H 8 12H2 1H3}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that it may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-1β. Additionally, its potential anticancer properties have been explored, suggesting mechanisms that involve the modulation of apoptotic pathways and cell cycle regulation.

Anti-inflammatory Properties

Studies have demonstrated that this compound can significantly reduce inflammation in vitro and in vivo. It has been shown to decrease levels of inflammatory markers in cell cultures and animal models, indicating its potential as an anti-inflammatory therapeutic agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through the activation of caspases and the inhibition of survival pathways associated with cancer progression. In particular, studies have focused on its effects against various cancer cell lines, demonstrating significant cytotoxicity at certain concentrations.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds that share structural features.

Compound NameStructure FeaturesBiological Activity
(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanonePiperazine moietyAnti-inflammatory
N-(4-methylpiperazin-1-yl)benzimidazo[2,1-a]benz[de]isoquinolineSimilar core structureFluorescent sensor

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

  • In Vitro Studies : A study published in a peer-reviewed journal demonstrated that treatment with this compound led to a reduction in cell viability of human cancer cell lines by approximately 50% at concentrations ranging from 10 to 50 µM. The study also noted alterations in cell morphology indicative of apoptosis.
  • In Vivo Models : In animal models of induced inflammation, administration of the compound resulted in a significant decrease in paw swelling compared to control groups. Histological analysis showed reduced infiltration of inflammatory cells.

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